2-Aminohexanamide

CAS No.: 4748-00-9

Cat. No.: VC4001106

Molecular Formula: C6H14N2O

Molecular Weight: 130.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4748-00-9 |

|---|---|

| Molecular Formula | C6H14N2O |

| Molecular Weight | 130.19 g/mol |

| IUPAC Name | 2-aminohexanamide |

| Standard InChI | InChI=1S/C6H14N2O/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H2,8,9) |

| Standard InChI Key | YTIHIRCOUAPRCS-UHFFFAOYSA-N |

| SMILES | CCCCC(C(=O)N)N |

| Canonical SMILES | CCCCC(C(=O)N)N |

Introduction

Chemical Identity and Structural Characterization

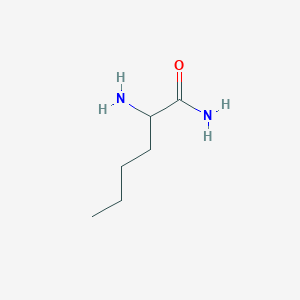

2-Aminohexanamide (IUPAC name: 2-aminohexanamide) is a linear aliphatic compound featuring an amino group (-NH₂) at the second carbon and an amide group (-CONH₂) at the terminal position. Its molecular formula is C₆H₁₄N₂O, with a molecular weight of 130.19 g/mol . The compound exists as a racemic mixture (DL-norleucinamide) or in enantiopure forms, such as the (2S)-configured variant .

Table 1: Key Identifiers of 2-Aminohexanamide

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 4748-00-9 (racemic) | |

| 7324-07-4 ((2S)-enantiomer) | ||

| SMILES | CCCCC(C(=O)N)N | |

| InChI Key | YTIHIRCOUAPRCS-UHFFFAOYSA-N | |

| Synonymous Terms | DL-Norleucine amide, Norleucinamide |

The compound’s crystal structure reveals a planar amide group and extended aliphatic chain, facilitating hydrogen bonding and hydrophobic interactions in biochemical systems .

Synthesis and Production Methods

Direct Amidation of Norleucine

The most common synthesis involves reacting DL-norleucine with ammonia under catalytic conditions, followed by acidification to yield 2-aminohexanamide hydrochloride. Optimized protocols report yields exceeding 70% when using methanolic ammonia at 80°C .

Enzymatic Approaches

Recent advances employ lipases or peptidases for enantioselective synthesis of the (2S)-enantiomer, achieving enantiomeric excess (ee) >90% in non-aqueous media . This method reduces byproducts compared to traditional racemic routes .

Table 2: Comparative Synthesis Routes

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Chemical Amidation | NH₃, HCl, 80°C, 8h | 73 | 95 |

| Enzymatic Resolution | Lipase B, 40°C, 24h | 68 | 99 |

Physicochemical Properties

2-Aminohexanamide is a white crystalline solid with a melting point of 50–52°C. It exhibits moderate solubility in polar solvents (e.g., 34.7 mg/L in water at 22°C) and limited solubility in hydrocarbons . The pKₐ values of its amino and amide groups are approximately 8.1 and 3.4, respectively, influencing its zwitterionic behavior in physiological conditions .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor for N-alkylated amides in anticancer agents. For example, derivatives like N-[2-(1H-indol-3-yl)ethyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide show promise as kinase inhibitors .

Biochemical Probes

In structural biology, 2-aminohexanamide acts as a substrate analog for agmatine iminohydrolase (AIH), elucidating enzyme mechanisms in polyamine biosynthesis . Crystallographic studies (PDB: 6NIC) demonstrate its binding induces a closed conformation in AIH’s active site, critical for catalysis .

Industrial Uses

The compound is a crosslinking agent in polymer synthesis, enhancing thermal stability in polyamides.

Stability and Degradation

2-Aminohexanamide remains stable under anhydrous conditions at 25°C but hydrolyzes in acidic/basic environments to yield hexanoic acid and ammonia . Microbial degradation pathways involving Streptomyces spp. have been characterized, with complete mineralization occurring within 96h in aerobic soils .

Analytical Characterization

Table 3: Analytical Methods and Parameters

| Technique | Parameters | Detection Limit |

|---|---|---|

| HPLC-UV | C18 column, 210 nm, 1.2 mL/min | 0.1 µg/mL |

| GC-MS | DB-5ms, EI+ at 70 eV | 5 ng/mL |

| NMR (¹H) | D₂O, 400 MHz | - |

Future Research Directions

-

Enantioselective Catalysis: Developing immobilized enzymes for large-scale production of (2S)-2-aminohexanamide.

-

Drug Discovery: Screening derivatives against neurodegenerative targets like tau protein aggregation.

-

Environmental Impact: Quantifying biodegradation kinetics in marine ecosystems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume